molecular formula C13H15F3N2O2 B12959636 Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate

Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate

Cat. No.: B12959636
M. Wt: 288.27 g/mol
InChI Key: LQRIKYHOBGGNAB-UHFFFAOYSA-N
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Description

Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a benzyl group, a trifluoromethyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and trifluoromethylating agents. One common method includes dissolving piperazine-1-carboxylic acid tert-butyl ester in dichloromethane, cooling the solution, and adding trifluoroacetic acid. The reaction mixture is then stirred at room temperature until the starting material is consumed. The product is extracted and purified to obtain this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The piperazine ring can interact with various biological pathways, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 1-(Benzyloxycarbonyl)piperazine
  • 1-Cbz-Piperazine
  • Benzyl piperazine-1-carboxylate

Comparison: Benzyl 2-(trifluoromethyl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties compared to other piperazine derivatives. This group enhances the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable molecule in drug development and other applications .

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

benzyl 2-(trifluoromethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-17-6-7-18(11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2

InChI Key

LQRIKYHOBGGNAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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